An In-depth Technical Guide to Boc-DL-m-tyrosine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-DL-m-tyrosine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine). This synthetic amino acid derivative is a crucial building block in peptide synthesis and plays a significant role in the development of novel therapeutics and research compounds.
Core Chemical and Physical Properties
Boc-DL-m-tyrosine is a white to off-white powder, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of DL-m-tyrosine. This modification enhances its stability and solubility in organic solvents, making it highly suitable for peptide synthesis.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-DL-m-tyrosine and its related isomers for comparative reference.
| Property | Value | Reference Isomer Data |
| Molecular Formula | C₁₄H₁₉NO₅ | - |
| Molecular Weight | 281.31 g/mol | - |
| CAS Number | 174732-96-8 | Boc-L-tyrosine: 3978-80-1[2][3], Boc-D-tyrosine: 70642-86-3[4] |
| Appearance | White powder | - |
| Melting Point | Data not available | Boc-L-tyrosine: 133-135 °C[3][5] |
| Optical Rotation [α]²⁰D | 0 ± 1° (c=1 in Dioxane) | Boc-L-tyrosine methyl ester: +51 ± 3° (c=1 in CHCl₃)[6] |
| Solubility | Soluble in organic solvents such as methanol and DMSO; sparingly soluble in water. | - |
Chemical Structure and Identifiers
The structure of Boc-DL-m-tyrosine features a hydroxyl group at the meta position of the phenyl ring, distinguishing it from the more common para-isomer.
2D Chemical Structure:
| Identifier | String |
| SMILES | C1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O |
| InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)7-8-5-4-6-9(16)11-8/h4-6,10-11,16H,7H2,1-3H3,(H,15,19)(H,17,18) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Boc-DL-m-tyrosine are crucial for its effective use in research and development.
Synthesis of Boc-DL-m-tyrosine
This protocol describes a general method for the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
DL-m-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Citric Acid (5% solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the solution and stir until all solids are dissolved.[7][8]
-
Reaction: Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture, either neat or dissolved in a small amount of dioxane.[9]
-
Stirring: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water.[8]
-
Extraction of By-products: Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and the oxime byproduct.[8]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of HCl or 5% citric acid.[7][8]
-
Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude Boc-DL-m-tyrosine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
Method: Reversed-phase HPLC is a standard method for determining the purity of Boc-protected amino acids.[10][]
-
Column: A C18 column is typically used.[]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength of 210-220 nm is common.
-
Chiral Analysis: To separate the D and L enantiomers, a chiral stationary phase (e.g., macrocyclic glycopeptide-based CSPs) is required.[10]
Spectroscopic Analysis for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[7][12]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃, DMSO-d₆, or CD₃OD.[7][12]
-
Expected ¹H NMR signals: Characteristic signals include those for the aromatic protons, the α-proton, the β-protons, and the nine equivalent protons of the Boc group (typically a sharp singlet around 1.4 ppm).[7][9]
-
Expected ¹³C NMR signals: Resonances corresponding to the carbonyl carbons (carboxyl and carbamate), aromatic carbons, α- and β-carbons, and the carbons of the Boc group are expected.[9]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups.[7][13]
-
Sample Preparation: The sample can be analyzed as a KBr pellet.[7]
-
Expected Absorption Bands:
-
~3300 cm⁻¹ (O-H and N-H stretching)
-
~2980 cm⁻¹ (C-H stretching of alkyl groups)
-
~1710 cm⁻¹ (C=O stretching of the carboxylic acid)
-
~1680 cm⁻¹ (C=O stretching of the Boc carbamate)
-
~1510 cm⁻¹ (N-H bending)
-
-
Role in Peptide Synthesis
Boc-DL-m-tyrosine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino functionality, preventing it from reacting during the coupling of the next amino acid in the sequence.[14][15][16]
The key feature of the Boc group is its stability under basic and neutral conditions but its lability to moderately strong acids like trifluoroacetic acid (TFA).[14][15] This allows for its selective removal without cleaving the peptide from the resin support or removing more acid-stable side-chain protecting groups.[17]
Workflow: Boc-DL-m-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as Boc-DL-m-tyrosine, into a growing peptide chain on a solid support resin.
Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
This iterative process of coupling, washing, deprotection, and neutralization is repeated until the desired peptide sequence is assembled.[18][19][20] The final step involves the cleavage of the completed peptide from the solid resin, typically using a strong acid like hydrogen fluoride (HF).[21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 3. Boc-L-tyrosine, 99% | 3978-80-1 | N-(tert-Butoxycarbonyl)-L-tyrosine, Boc-Tyr-OH [ottokemi.com]
- 4. peptide.com [peptide.com]
- 5. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 20. bachem.com [bachem.com]
- 21. chempep.com [chempep.com]
